molecular formula C12H16ClNO2 B134648 4-(Piperidin-4-YL)benzoic acid hydrochloride CAS No. 149353-84-4

4-(Piperidin-4-YL)benzoic acid hydrochloride

Cat. No. B134648
M. Wt: 241.71 g/mol
InChI Key: VVWYZHFWAUQTKI-UHFFFAOYSA-N
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Patent
US08933099B2

Procedure details

A mixture of 4-(1-acetylpiperidin-4-yl)benzoic acid described in Production Example 1-10 (4.50 g, 18.2 mmol) and 5 M hydrochloric acid (50 mL, 250 mmol) was stirred under nitrogen atmosphere at 140° C. for 18 hours. The mixture was cooled to room temperature and then the product was collected by filteration and washed with water to obtain the title compound (3.77 g, 86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1-10
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:19]>>[ClH:19].[NH:4]1[CH2:9][CH2:8][CH:7]([C:10]2[CH:18]=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Example 1-10
Quantity
4.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
was stirred under nitrogen atmosphere at 140° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the product was collected by filteration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.